molecular formula C16H23NO2 B5629697 N-cyclopentyl-2-(4-propylphenoxy)acetamide

N-cyclopentyl-2-(4-propylphenoxy)acetamide

Cat. No. B5629697
M. Wt: 261.36 g/mol
InChI Key: ZVONQZIBCNZWMX-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(4-propylphenoxy)acetamide is a compound that would be expected to exhibit interesting physical and chemical properties due to its unique structural features, including the cyclopentyl group, the propylphenoxy moiety, and the acetamide functionality. While specific studies on this compound are not readily available, research on similar compounds can provide valuable insights.

Synthesis Analysis

Synthesis of related acetamide compounds often involves chemoselective acetylation, reaction with various bromides in the presence of base catalysts like K2CO3, and specific conditions tailored to enhance yields and selectivity. For instance, the synthesis of N-[4-(2-Propyn-1-yloxy)phenyl]acetamide was achieved through N-acetylation followed by reaction with propargyl bromide (Belay, Kinfe, & Muller, 2012).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by specific dihedral angles between substituents and the core benzene ring, influencing their physical and chemical behaviors. These structures are often confirmed through crystallography and spectroscopic methods, including NMR and IR spectroscopy. The molecular structure also dictates the formation of intermolecular interactions, such as hydrogen bonding, which can affect the compound's solubility and stability (Belay, Kinfe, & Muller, 2012).

Chemical Reactions and Properties

Acetamide compounds participate in various chemical reactions, including carbonylation and acetylation, to yield products with potential pharmaceutical applications. The selectivity towards different products can be significantly influenced by the nature of the solvent and the catalyst used in these reactions. For example, the selective synthesis of N-(4-hydroxyphenyl)acetamide from nitrobenzene under specific conditions showcases the importance of reaction parameters (Vavasori, Capponi, & Ronchin, 2023).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The company does not provide a warranty of fitness for a particular purpose or against infringement of intellectual property rights of a third party . All sales are final .

properties

IUPAC Name

N-cyclopentyl-2-(4-propylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-2-5-13-8-10-15(11-9-13)19-12-16(18)17-14-6-3-4-7-14/h8-11,14H,2-7,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVONQZIBCNZWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-(4-propylphenoxy)acetamide

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